Ethyl 2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate
Description
Ethyl 2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core modified with a 4-fluorobenzamidoethyl group at position 3 and a thioether-linked butanoate ester at position 4. The compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fluorine-containing ligands and sulfur-based interactions .
Properties
IUPAC Name |
ethyl 2-[[3-[2-[(4-fluorobenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3S/c1-3-15(20(28)29-4-2)30-18-10-9-16-23-24-17(26(16)25-18)11-12-22-19(27)13-5-7-14(21)8-6-13/h5-10,15H,3-4,11-12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOBSHSWZHAWKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyridazine Derivatives
A widely adopted method involves cyclizing 3-amino-6-hydrazinylpyridazine with formic acid or trimethyl orthoformate under reflux conditions. For example, heating 3-amino-6-hydrazinylpyridazine in formic acid at 100°C for 12 hours yields the unsubstitutedtriazolo[4,3-b]pyridazine core. Modifications include substituting the hydrazine moiety with ethylenediamine derivatives to introduce the ethyl side chain at position 3.
Reaction Conditions
Oxidative Cyclization
Functionalization at Position 3: Introduction of the 4-Fluorobenzamidoethyl Group
Alkylation of the Triazolopyridazine Core
The ethylamine side chain is introduced via nucleophilic substitution. Reacting 3-chloro-triazolo[4,3-b]pyridazine with ethylenediamine in ethanol at 80°C for 6 hours yields 3-(2-aminoethyl)-triazolo[4,3-b]pyridazine.
Key Parameters
Amidation with 4-Fluorobenzoyl Chloride
The primary amine is acylated using 4-fluorobenzoyl chloride in dichloromethane (DCM) under inert conditions. Activation with N,N-diisopropylethylamine (DIPEA) and 1-hydroxybenzotriazole (HOBt) ensures efficient coupling.
Procedure
- Dissolve 3-(2-aminoethyl)-triazolopyridazine (1 eq) in DCM.
- Add 4-fluorobenzoyl chloride (1.2 eq), HOBt (1.1 eq), and DIPEA (2 eq).
- Stir at 25°C for 8 hours.
- Wash with NaHCO₃ (5%) and brine, then dry over MgSO₄.
- Purify via silica gel chromatography (ethyl acetate/hexane, 1:1).
Yield : 85–90%
Thioether Formation at Position 6
Mercapto Intermediate Generation
The 6-position is functionalized via displacement of a leaving group (e.g., chlorine) with sodium hydrosulfide (NaSH). Treating 6-chloro-triazolopyridazine with NaSH in ethanol/water (3:1) at 60°C for 4 hours produces 6-mercapto-triazolopyridazine.
Optimization Notes
Coupling with Ethyl 2-Bromobutanoate
The thiolate nucleophile reacts with ethyl 2-bromobutanoate in DMF using potassium carbonate (K₂CO₃) as a base.
Synthetic Protocol
- Suspend 6-mercapto-triazolopyridazine (1 eq) and K₂CO₃ (3 eq) in anhydrous DMF.
- Add ethyl 2-bromobutanoate (1.5 eq) dropwise at 0°C.
- Warm to room temperature and stir for 12 hours.
- Quench with ice water and extract with ethyl acetate.
- Purify by recrystallization (ethanol/water).
Yield : 60–65%
Alternative Route: Convergent Synthesis
A convergent approach links pre-functionalized modules:
- Synthesize ethyl 2-mercaptobutanoate via thioesterification of 2-bromobutanoic acid with thiourea, followed by esterification.
- Prepare 3-(2-(4-fluorobenzamido)ethyl)-triazolo[4,3-b]pyridazin-6-yl chloride via Vilsmeier-Haack chlorination.
- Couple modules via SNAr reaction in DMSO at 120°C for 3 hours.
Advantages : Higher overall yield (78%) due to reduced intermediate purification steps.
Analytical Characterization Data
Critical spectroscopic data for validation:
Challenges and Optimization Strategies
- Regioselectivity : Use directing groups (e.g., nitro) during cyclization to control triazole ring position.
- Thiol Oxidation : Perform reactions under nitrogen and add antioxidants (e.g., BHT).
- Solvent Choice : DMF enhances thioether coupling efficiency but complicates purification; switching to THF improves isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of Ethyl 2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate involves the inhibition of c-Met and Pim-1 kinases. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and migration. By inhibiting these kinases, the compound can induce apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Triazolo-Pyridazine Family
Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate (CAS: 852376-87-5)
- Key Differences : Replaces the 4-fluorobenzamidoethyl group with a 4-methoxyphenyl substituent.
- Safety guidelines for handling this analogue emphasize precautions against ignition sources (P210) and proper labeling (P103) .
I-6230, I-6232, I-6273, I-6373, I-6473 (Molecules, 2011)
- Core Variations : These compounds feature pyridazine or isoxazole cores instead of triazolo[4,3-b]pyridazine.
- I-6373: Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate includes a thioether but uses an isoxazole ring, which may confer distinct metabolic stability .
Triazolo-Pyrimidine Derivatives
ETHYL 2-(2-[(3-CHLOROBENZYL)SULFANYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)-3-(2-CHLORO-6-FLUOROPHENYL)PROPANOATE (CAS: 477860-57-4)
Table 1: Comparative Analysis of Key Compounds
Pharmacological and Industrial Relevance
- Target Compound : The 4-fluorobenzamido group may improve binding to fluorine-sensitive targets (e.g., kinases or GPCRs), while the thioether bridge could modulate solubility and bioavailability.
- Safety Notes: Analogues like CAS 852376-87-5 require strict handling protocols (P201, P210), suggesting similar precautions for the target compound .
Q & A
Q. What are the key synthetic steps for preparing this compound, and how are reaction conditions optimized to maximize yield?
The synthesis involves three critical stages:
- Core formation : Cyclocondensation of hydrazine derivatives with pyridazine precursors to construct the triazolopyridazine ring system under reflux in ethanol (70–80°C) .
- Thioether linkage : Coupling the core with a thiol-containing butanoate ester using a base (e.g., K₂CO₃) in DMF at 50–60°C .
- Benzamide introduction : Amide bond formation between the ethylenediamine side chain and 4-fluorobenzoyl chloride, catalyzed by EDCI/HOBt in dichloromethane .
Optimization : Yield improvements (>75%) require strict anhydrous conditions, inert atmospheres (N₂/Ar), and real-time monitoring via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- 1H/13C NMR : Assigns protons (e.g., triazole ring δ 8.2–8.5 ppm) and carbons (e.g., ester carbonyl at ~170 ppm) .
- IR Spectroscopy : Identifies amide (C=O stretch at ~1650 cm⁻¹) and thioether (C-S at ~650 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 485.12) and fragmentation patterns .
- HPLC : Quantifies purity (>95%) using a reverse-phase column with UV detection at 254 nm .
Advanced Research Questions
Q. How can contradictory biological activity data between studies be systematically addressed?
Discrepancies often stem from:
- Purity variability : Repurify batches via flash chromatography (silica gel, gradient elution) .
- Assay conditions : Standardize protocols (e.g., MTT assay cell lines, incubation time) and include controls (e.g., doxorubicin for cytotoxicity) .
- Solubility effects : Use DMSO stock solutions at ≤0.1% v/v to avoid solvent interference .
- Collaborative validation : Cross-lab studies with shared compound batches and blinded analyses reduce bias .
Q. What computational strategies predict the compound’s interaction with kinase targets?
- Molecular Docking (AutoDock Vina) : Models binding poses of the triazolopyridazine core in ATP-binding pockets (e.g., EGFR kinase). Key interactions: hydrogen bonds with hinge regions (e.g., Met793) and hydrophobic contacts with fluorobenzamide .
- Molecular Dynamics (GROMACS) : Simulates binding stability over 100 ns; RMSD <2 Å indicates robust target engagement .
- QSAR Modeling : Correlates substituent electronegativity (e.g., 4-fluoro vs. 4-methoxy) with IC₅₀ values from analogous triazolopyridazines .
Q. How does the compound’s stability under physiological conditions impact in vitro assay design?
- pH stability : Pre-incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via HPLC. Adjust assay duration if half-life <12h .
- Light sensitivity : Store solutions in amber vials; confirm no photodegradation via UV-Vis spectroscopy (200–400 nm) .
- Metabolic stability : Incubate with liver microsomes (human/rat); quantify parent compound loss via LC-MS/MS to estimate hepatic clearance .
Comparative Analysis Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
